PD 156252

Proteolytic Stability Endothelin Antagonists In Vitro Metabolism

PD 156252 is a pseudopeptide endothelin (ET) receptor antagonist that acts as a combined ETA/ETB antagonist. It is derived from the C-terminal hexapeptide of endothelin and is characterized by the sequence Ac-dBhg-Leu-Asp-Ile-(NMe)Ile-Trp-OH.

Molecular Formula C53H69N7O10
Molecular Weight 964.2 g/mol
CAS No. 162682-14-6
Cat. No. B3034372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 156252
CAS162682-14-6
SynonymsAc-Bhg-Leu-Asp-Ile-(NMe)Ile-Trp
acetyl--(5H-dibenzyl(a,d)cycloheptene-10,11-dihydroglycine)-leucyl-aspartyl-isoleucyl-N-methylisoleucyl-tryptophan
PD 156252
PD-156252
Molecular FormulaC53H69N7O10
Molecular Weight964.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C)C(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
InChIInChI=1S/C53H69N7O10/c1-9-30(5)45(52(68)60(8)47(31(6)10-2)51(67)58-42(53(69)70)26-35-28-54-39-22-16-15-19-36(35)39)59-49(65)41(27-43(62)63)56-48(64)40(25-29(3)4)57-50(66)46(55-32(7)61)44-37-20-13-11-17-33(37)23-24-34-18-12-14-21-38(34)44/h11-22,28-31,40-42,44-47,54H,9-10,23-27H2,1-8H3,(H,55,61)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,62,63)(H,69,70)/t30-,31-,40-,41-,42-,45-,46+,47-/m0/s1
InChIKeyIMUGSKXBYQZCBP-WFAAYPMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 156252 (CAS 162682-14-6): A Pseudopeptide Endothelin Antagonist with Differentiated Stability


PD 156252 is a pseudopeptide endothelin (ET) receptor antagonist that acts as a combined ETA/ETB antagonist [1]. It is derived from the C-terminal hexapeptide of endothelin and is characterized by the sequence Ac-dBhg-Leu-Asp-Ile-(NMe)Ile-Trp-OH . The compound is primarily used as a research tool to probe the role of the endothelin system in cardiovascular and related pathophysiology .

Why PD 156252 is Not Interchangeable with Other Endothelin Antagonists


Peptide-based endothelin antagonists are not functionally equivalent. The in-class analog PD 145065, which lacks a single N-methyl group on Ile-20, is significantly more susceptible to enzymatic degradation in key biological matrices [1]. This structural difference leads to quantifiable gaps in proteolytic stability and, consequently, experimental consistency. Generic substitution without consideration of this chemical modification introduces uncontrolled variability, particularly in assays involving tissue homogenates or intact cellular systems where protease activity is a confounding factor [2].

PD 156252 Quantitative Evidence: Stability and Pharmacokinetic Differentiation


Enhanced Proteolytic Stability in Intestinal Tissue vs. PD 145065

PD 156252 exhibits significantly greater resistance to enzymatic degradation than its close analog PD 145065 in intestinal tissue homogenate. After incubation, 63.4% of PD 156252 remained intact compared to only 20.5% of PD 145065 [1]. This difference is attributed to N-methylation of the Ile-20 residue in PD 156252, which confers resistance to carboxypeptidase cleavage [2].

Proteolytic Stability Endothelin Antagonists In Vitro Metabolism

Improved Stability in Liver Homogenate vs. PD 145065

In rat liver homogenate, PD 156252 demonstrated markedly better stability than PD 145065. Quantitatively, 74.4% of PD 156252 remained after incubation, whereas only 35.5% of PD 145065 was detected [1]. This indicates that the N-methylation modification in PD 156252 confers protection against hepatic proteases.

Hepatic Metabolism Drug Stability Endothelin Receptor

Comparative Plasma and Lumenal Stability vs. PD 145065

While both compounds exhibit relatively high stability in fresh plasma and intestinal lumenal perfusate, PD 156252 shows a modest but consistent advantage. In fresh plasma, 94.5% of PD 156252 remained intact versus 86.7% for PD 145065 [1]. In lumenal perfusate, the remaining percentages were 85.8% and 72.3%, respectively [1].

Plasma Stability Endothelin Antagonist Peptide Metabolism

In Vivo Pharmacokinetic Profile in Rats After Intravenous Administration

The in vivo disposition of PD 156252 was characterized in rats following intravenous administration. The compound exhibited a terminal half-life (t₁/₂) of 6.95 minutes, a volume of distribution at steady state (Vss) of 191 mL, and a total clearance (Cl(tot)) of 25.5 mL/min [1]. These parameters provide a critical baseline for dosing in in vivo studies and inform expectations regarding compound exposure duration.

Pharmacokinetics Endothelin Antagonist In Vivo DMPK

Optimal Research Applications for PD 156252 Based on Differentiated Properties


Ex Vivo Tissue Bath Studies and Perfused Organ Models

PD 156252 is ideally suited for ex vivo functional studies in isolated tissue baths or perfused organ systems (e.g., mesenteric artery, Langendorff heart). Its enhanced proteolytic stability in intestinal and liver homogenates [1] minimizes rapid degradation by tissue-resident proteases, ensuring that the observed pharmacological response (e.g., reversal of endothelin-induced vasoconstriction) is due to the parent compound rather than inactive metabolites.

Mechanistic Studies of ETA/ETB Receptor Crosstalk

As a potent combined ETA/ETB antagonist with a 40-fold selectivity window favoring ETA (IC₅₀ 1.0 nM) over ETB (IC₅₀ 40 nM) [1], PD 156252 is a valuable tool for dissecting the relative contributions of each receptor subtype in complex biological processes. In studies where a pan-antagonist is required but total blockade is not desired, PD 156252 provides a defined, quantifiable bias that enables more nuanced interpretation of signaling outcomes.

In Vivo Pharmacodynamic Studies in Rodent Models

The established pharmacokinetic profile in rats (t₁/₂ = 6.95 min, Cl = 25.5 mL/min) [1] makes PD 156252 suitable for acute in vivo pharmacodynamic studies where short-term, reversible receptor blockade is required. Researchers can use this data to design bolus or short-term infusion protocols, particularly in models of acute hypertension or ischemia-reperfusion injury, where precise temporal control of ET receptor activity is critical.

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